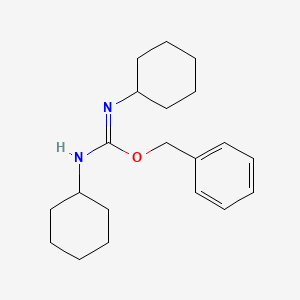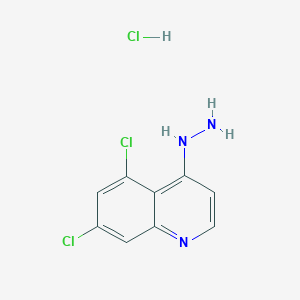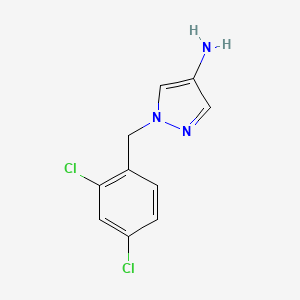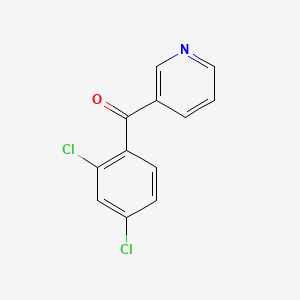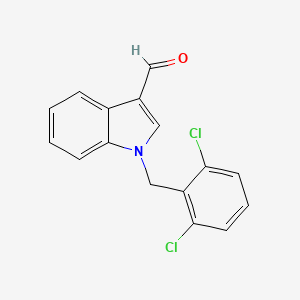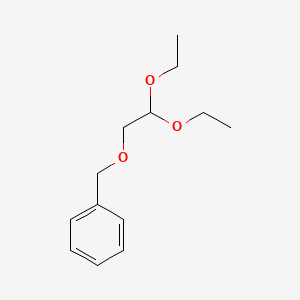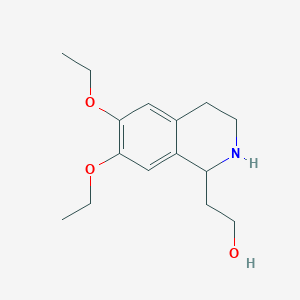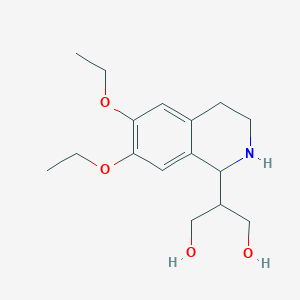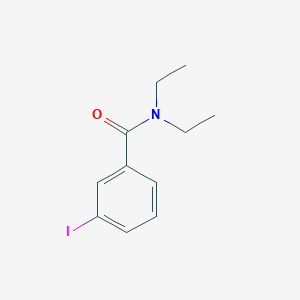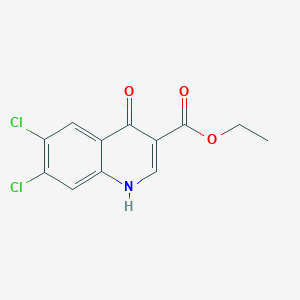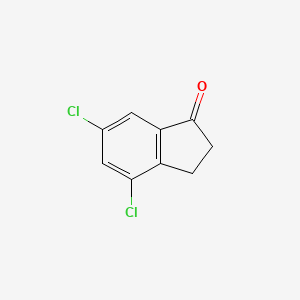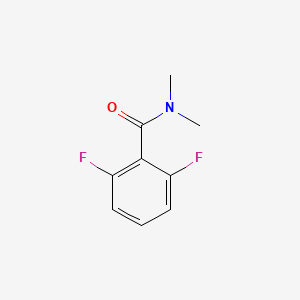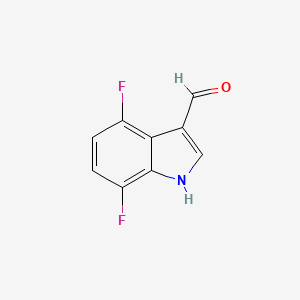
4,7-difluoro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
4,7-difluoro-1H-indole-3-carbaldehyde is a fluorinated block compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Molecular Structure Analysis
The molecular structure of 4,7-difluoro-1H-indole-3-carbaldehyde is characterized by the presence of a difluoroindole ring attached to a carbaldehyde group .Chemical Reactions Analysis
While specific chemical reactions involving 4,7-difluoro-1H-indole-3-carbaldehyde are not available, indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .Physical And Chemical Properties Analysis
4,7-difluoro-1H-indole-3-carbaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Gold-Catalyzed Cycloisomerizations : Gold(I)-catalyzed cycloisomerization was used to prepare 1H-indole-2-carbaldehydes, including derivatives like 4,7-difluoro-1H-indole-3-carbaldehyde. This method is efficient for a variety of substrates, yielding products in good to excellent yields (Kothandaraman et al., 2011).
Synthesis of Indoloquinones : Dakin oxidation of indole carbaldehydes leads to the synthesis of indoloquinones, indicating the potential of 4,7-difluoro-1H-indole-3-carbaldehyde in creating novel compounds (Alamgir et al., 2008).
Computational and Experimental Analysis : 1H-Indole-3-carbaldehyde has been extensively studied through computational and experimental methods, including spectroscopic techniques, revealing detailed insights into its structural and electronic properties (Fatima et al., 2022).
Green Synthesis via Nanocatalysis : Indole-3-carbaldehydes have been synthesized using green, nanocatalyzed routes, highlighting the environmental and economic benefits of such methods (Madan, 2020).
Baeyer-Villiger Oxidation Applications : The Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes yields various substituted derivatives, showcasing the versatility of this compound in chemical synthesis (Bourlot et al., 1994).
Biological and Medicinal Applications
Antiproliferative Activity : Indole derivatives synthesized from 1H-indole-3-carbaldehyde have shown significant antiproliferative activity towards breast cancer cell lines, indicating their potential in cancer therapy (Fawzy et al., 2018).
Synthesis of Indolylbutenes : A domino reaction involving 1H-indole-3-carbaldehyde led to the synthesis of functionally diverse indolylbutenes, which could have implications in medicinal chemistry (Colombo et al., 2008).
Novel Heterocyclic Compounds : The reaction of 1H-indole-3-carbaldehyde with cyanothioacetamide resulted in the formation of unique derivatives of 3-(pyridine-4-yl)-1H-indole, expanding the scope of indole chemistry (Dotsenko et al., 2018).
Safety And Hazards
While specific safety and hazard information for 4,7-difluoro-1H-indole-3-carbaldehyde is not available, related compounds like 4-fluoro-1H-indole-3-carbaldehyde have been associated with certain hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
4,7-difluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSJOLWTOHSGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-difluoro-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



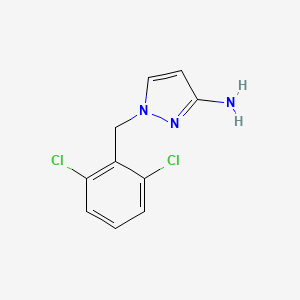
![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)
